molecular formula C8H14O B14656192 3-Ethylhexa-1,5-dien-3-ol CAS No. 40085-13-0

3-Ethylhexa-1,5-dien-3-ol

Cat. No.: B14656192
CAS No.: 40085-13-0
M. Wt: 126.20 g/mol
InChI Key: CRYPRYCEJPCFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes two double bonds and an ethyl group attached to the hexadiene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,5-dien-3-ol typically involves the reaction of appropriate dienes with ethylating agents under controlled conditions. One common method is the hydroboration-oxidation of 3-ethyl-1,5-hexadiene. This process involves the addition of borane (BH3) to the diene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of ethyl groups to the hexadiene backbone. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylhexa-1,5-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

    Oxidation: Formation of 3-ethylhexa-1,5-dien-3-one.

    Reduction: Formation of 3-ethylhexane.

    Substitution: Formation of 3-ethylhexa-1,5-dien-3-yl chloride.

Scientific Research Applications

3-Ethylhexa-1,5-dien-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The double bonds in the compound can participate in electrophilic addition reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

    1,5-Hexadien-3-ol: Similar structure but lacks the ethyl group.

    3,5-Dimethyl-1-hexyn-3-ol: Contains a triple bond instead of double bonds.

    3,3,6-Trimethylhepta-1,5-dien-4-one: Contains additional methyl groups and a ketone functional group.

Uniqueness: 3-Ethylhexa-1,5-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of an ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

40085-13-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-ethylhexa-1,5-dien-3-ol

InChI

InChI=1S/C8H14O/c1-4-7-8(9,5-2)6-3/h4-5,9H,1-2,6-7H2,3H3

InChI Key

CRYPRYCEJPCFOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)(C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.